molecular formula C11H7F3N4OS B487936 3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 923551-14-8

3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B487936
CAS No.: 923551-14-8
M. Wt: 300.26g/mol
InChI Key: WXTURLCYOCQRGZ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and the presence of a methoxyphenyl and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in high yields . The reaction conditions are mild and efficient, making this approach suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above can be adapted for larger-scale production. The scalability of this method, combined with its high yield and mild reaction conditions, makes it a promising candidate for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole and thiadiazole rings.

    Substitution: The methoxyphenyl and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially enhanced properties.

Scientific Research Applications

3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Its chemical reactivity and stability make it useful in various industrial applications, including the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-b][1,2,4]triazole: Another heterocyclic compound with similar structural features but different functional groups.

    Triazolo[1,5-a]pyrimidine: A compound with a triazole ring fused to a pyrimidine ring, exhibiting different chemical properties.

    Triazolo[3,4-b][1,3,4]thiadiazine: A related compound with a thiadiazine ring instead of a thiadiazole ring.

Uniqueness

3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of both methoxyphenyl and trifluoromethyl groups, which contribute to its distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development.

Properties

CAS No.

923551-14-8

Molecular Formula

C11H7F3N4OS

Molecular Weight

300.26g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H7F3N4OS/c1-19-7-4-2-6(3-5-7)8-15-16-10-18(8)17-9(20-10)11(12,13)14/h2-5H,1H3

InChI Key

WXTURLCYOCQRGZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C(F)(F)F

Origin of Product

United States

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